REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.C(=[N:20][CH:21]1[CH2:26][CH2:25][O:24][C:22]1=[O:23])C1C=CC=CC=1.[CH2:27](Br)[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.[H][H].ClCl.C(=O)(O)[O-].[Na+]>O1CCCC1.CCCCCC.ClCCl>[CH2:27]([C:21]1([NH2:20])[CH2:26][CH2:25][O:24][C:22]1=[O:23])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1 |f:4.5,6.7|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
11.7 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
3.16 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=NC1C(=O)OCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.14 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
hydrogen chlorine
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[H][H].ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 15 min
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
After 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
It is then cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
it is recooled in an ice bath
|
Type
|
WASH
|
Details
|
washed with 50 ml of saturated aqueous sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with three 100 ml portions of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phae is dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue is flash-chromatographed on silica gel with ethyl acetate to 5% methanol in ethyl acetate
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1(C(=O)OCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |